4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid 4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16943419
InChI: InChI=1S/C10H6N4O2S/c15-10(16)9-13-6(5-17-9)7-4-11-8-2-1-3-12-14(7)8/h1-5H,(H,15,16)
SMILES:
Molecular Formula: C10H6N4O2S
Molecular Weight: 246.25 g/mol

4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid

CAS No.:

Cat. No.: VC16943419

Molecular Formula: C10H6N4O2S

Molecular Weight: 246.25 g/mol

* For research use only. Not for human or veterinary use.

4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid -

Specification

Molecular Formula C10H6N4O2S
Molecular Weight 246.25 g/mol
IUPAC Name 4-imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid
Standard InChI InChI=1S/C10H6N4O2S/c15-10(16)9-13-6(5-17-9)7-4-11-8-2-1-3-12-14(7)8/h1-5H,(H,15,16)
Standard InChI Key XALNUOPAPDKHIP-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC=C(N2N=C1)C3=CSC(=N3)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s core consists of an imidazo[1,2-b]pyridazine system fused to a 1,3-thiazole ring. The imidazo[1,2-b]pyridazine moiety comprises a five-membered imidazole ring fused to a six-membered pyridazine ring, while the thiazole ring contains sulfur and nitrogen atoms at positions 1 and 3, respectively. The carboxylic acid group at the thiazole’s 2-position enhances polarity and potential for hydrogen bonding, influencing solubility and receptor interactions .

Key Physicochemical Parameters (Inferred from Analogous Compounds):

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₁₀H₆N₄O₂SDerived from
Molecular Weight~262.25 g/molCalculated
LogP (Partition Coeff.)~1.8 (moderate lipophilicity)Comparable to
SolubilityModerate in polar solventsSimilar to
pKa (Carboxylic Acid)~4.2Based on thiazole acids

The density of analogous imidazo-thiazole derivatives ranges from 1.5–1.7 g/cm³, suggesting similar packing efficiency . The compound’s refractive index is estimated at ~1.72, aligning with conjugated heteroaromatic systems .

Synthetic Methodologies

Core Ring Assembly

The synthesis typically involves sequential cyclization and functionalization steps:

  • Imidazo[1,2-b]pyridazine Formation:

    • Condensation of 2-aminopyridazine with α-haloketones or α-bromoketones under basic conditions generates the imidazo core . For example, reacting 2-aminopyridazine with 1,3-dichloroacetone yields 3-chloroimidazo[1,2-b]pyridazine, a common intermediate .

  • Thiazole Ring Construction:

    • Cyclocondensation of α-bromoketones with thioamides or thioureas forms the thiazole ring. Ethyl thiooxamate is frequently employed to introduce the carboxylic acid group at the 2-position .

Functionalization and Coupling

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of boronic acids to halogenated intermediates enables aryl/heteroaryl substitutions at the pyridazine or thiazole rings .

  • Carboxylic Acid Activation: Treatment with oxalyl chloride converts the carboxylic acid to acyl chlorides, facilitating amide bond formation with amines .

Example Synthesis (Adapted from ):

  • React 2-aminopyridazine with 1,3-dibromoacetone in DMF to form 3-bromoimidazo[1,2-b]pyridazine.

  • Treat α-bromoketone 44a with ethyl thiooxamate in ethanol to yield thiazole-2-carboxylic acid ethyl ester 45.

  • Hydrolyze 45 with LiOH/MeOH to obtain the free carboxylic acid.

  • Couple the brominated imidazo[1,2-b]pyridazine with the thiazole intermediate via Pd(OAc)₂/Xantphos catalysis.

Biological Activity and Mechanisms

Kinase Inhibition

Structural analogs of this compound exhibit potent inhibition of tyrosine kinases like c-Met, a receptor implicated in tumor growth and metastasis . The thiazole-carboxylic acid moiety chelates Mg²⁺ ions in the kinase ATP-binding pocket, while the imidazo[1,2-b]pyridazine system engages in hydrophobic interactions with residue backbones . In vitro studies show IC₅₀ values of 10–50 nM for c-Met inhibition in analogues .

PDE10A Modulation

Patent US8716282B2 highlights imidazo[1,2-b]pyridazine-thiazole hybrids as phosphodiesterase 10A (PDE10) inhibitors, potential therapeutics for neurological disorders . The carboxylic acid group enhances solubility for blood-brain barrier penetration, while the heteroaromatic core binds the enzyme’s catalytic domain .

Antitumor Efficacy

In murine xenograft models, related compounds reduced tumor volume by 60–80% at 50 mg/kg doses, attributed to apoptosis induction and cell cycle arrest at G2/M phase .

Industrial and Pharmaceutical Applications

Drug Development

  • Oncology: As c-Met inhibitors, these compounds are candidates for non-small cell lung cancer and glioblastoma therapies .

  • Neuropsychiatry: PDE10A inhibition offers promise for schizophrenia and Huntington’s disease .

Agricultural Chemistry

Thiazole derivatives are explored as fungicides due to sulfur’s electrophilic reactivity, disrupting fungal cell membranes .

Recent Advances and Challenges

Green Synthesis

Microwave-assisted cyclization reduces reaction times from hours to minutes (e.g., 30 minutes at 150°C) . Solvent-free mechanochemical methods also improve atom economy .

Stability Issues

The carboxylic acid group in thiadiazole derivatives is prone to decarboxylation, necessitating low-temperature storage and lithium salt stabilization .

Selectivity Optimization

Structural tweaks, such as substituting the pyridazine ring with electron-withdrawing groups (e.g., nitro), enhance kinase selectivity but may reduce solubility .

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